2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one
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Overview
Description
2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . This is followed by the formation of the quinazoline ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole and quinazoline derivatives, which can have different biological activities.
Scientific Research Applications
2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline ring can interact with DNA and proteins, affecting cellular processes. These interactions can lead to changes in cell signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinazoline derivatives: Compounds with similar quinazoline rings used in cancer therapy.
2,3-dihydroindole derivatives: Compounds with neuroprotective and antioxidant properties.
Uniqueness
2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one is unique due to its combined indole and quinazoline structures, which allow it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
Properties
IUPAC Name |
2-[(1-ethyl-2-oxo-3H-indol-3-yl)methyl]-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-23-17-11-7-5-8-13(17)15(20(23)25)12-18-21-16-10-6-4-9-14(16)19(24)22(18)2/h4-11,15H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOJEFBTRYBCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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